3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
Description
Properties
IUPAC Name |
3-(2,2,3,3,4,4,4-heptafluorobutoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F7O3/c8-5(9,3-17-2-4(16)1-15)6(10,11)7(12,13)14/h4,15-16H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBSVWCXUUDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(C(F)(F)F)(F)F)(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895368 | |
| Record name | 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25385-72-2 | |
| Record name | 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The common method for synthesizing 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol involves the reaction of 1,2-propanediol with 1H,1H-heptafluorobutanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The specific reaction conditions, such as temperature, pressure, and catalysts, can be adjusted based on the requirements of the synthesis .
Industrial Production Methods: Industrial production of 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The fluorinated group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: In biological research, this compound is used in the study of fluorinated biomolecules and their interactions. Its fluorinated nature allows for the investigation of metabolic pathways and enzyme activities involving fluorinated substrates .
Industry: The compound finds applications in the production of specialty chemicals, surfactants, and coatings. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. These interactions can affect the compound’s reactivity and binding affinity with other molecules. The fluorinated group can enhance the compound’s stability and resistance to degradation, while the hydroxyl groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Analogues
Fluorinated diols exhibit distinct physicochemical properties due to the electronegativity and low polarizability of fluorine atoms. Key comparisons include:
- Perfluoro-2-butyl derivative : Fully fluorinated chains (e.g., CF3CF2CF2CF2O-) enhance hydrophobicity compared to the partially fluorinated heptafluorobutoxy group, which balances lipophobicity and solubility .
- Trifluoromethylbenzyl derivative : The aromatic fluorinated group introduces π-π stacking interactions, broadening utility in polymer matrices or catalytic systems .
Alkyl-Substituted Derivatives
Alkyl-substituted propane-1,2-diols, such as 3-(pentyloxy)propane-1,2-diol and 3-((13-methylhexadecyl)oxy)propane-1,2-diol, feature non-fluorinated alkyl chains:
- Long alkyl chains (e.g., hexadecyloxy) improve lipid solubility, making these compounds suitable for biomedical applications like drug delivery .
- Branched alkyl groups influence molecular packing, affecting phase behavior in liquid crystals or surfactants .
Aromatic and Heterocyclic Derivatives
Aromatic and heterocyclic substituents introduce steric and electronic effects:
- Naphthalenyl derivatives : Steric hindrance from aromatic groups enables high enantioselectivity (ee >99%) in coordination compounds for diol resolution .
- Imidazolyl derivatives : The heterocyclic nitrogen atoms facilitate coordination chemistry, useful in metal-organic frameworks or enzyme inhibitors .
Other Structurally Related Diols
- Methoxy-hexadecyl derivative : 3-[(1-Methoxy-hexadecyl)oxy]propane-1,2-diol, with a long alkyl chain and methoxy group, is prevalent in marine sponge lipids, highlighting natural product relevance .
- 4-Methoxyphenyl derivatives : Anti/syn diastereomers like anti-1-(4-methoxyphenyl)propane-1,2-diol demonstrate stereochemical diversity in fungal metabolites .
Biological Activity
3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity studies, and applications in various fields.
- IUPAC Name : 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
- Molecular Formula : C6H11F7O3
- Molecular Weight : 282.15 g/mol
The biological activity of 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is largely attributed to its interaction with cellular membranes and proteins. The fluorinated alkyl group enhances hydrophobic interactions, potentially affecting membrane fluidity and protein conformation. This can lead to alterations in cellular signaling pathways and metabolic processes.
Biological Activity
Research indicates that 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens due to its ability to disrupt bacterial membranes.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, although specific mechanisms remain to be fully elucidated.
- Applications in Drug Delivery : Its unique chemical structure makes it a candidate for use in drug delivery systems, particularly for hydrophobic drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of fluorinated alcohols against Escherichia coli. Results indicated that compounds with similar structures to 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol displayed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Membrane Interaction
Research on fluorinated compounds demonstrated their ability to alter lipid bilayer properties. In vitro assays showed that 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol could increase membrane permeability in model systems, suggesting potential applications in enhancing drug absorption.
Q & A
Q. What are the established synthetic routes for 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves etherification of a fluorinated alcohol (e.g., 1H,1H-heptafluorobutanol) with a diol precursor. Key steps include:
- Etherification: Reacting glycerol or a protected glycerol derivative with heptafluorobutyl bromide under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF .
- Catalysis: BF₃·Et₂O may enhance regioselectivity for the desired 1,2-diol configuration .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted fluorinated alcohols. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of diol to fluorinated alcohol) and reflux at 80–100°C for 12–24 hours .
Q. Which spectroscopic techniques are most effective for characterizing 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol, and what key spectral features should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR: Use deuterated acetone (acetone-d₆) or CDCl₃. Key signals include:
- MS-DART: High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) and fragmentation patterns .
- IR Spectroscopy: O-H stretching (~3200–3500 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How do fluorinated substituents influence the physicochemical properties of this diol compared to non-fluorinated analogs?
Methodological Answer:
- Hydrophobicity: Fluorinated chains reduce water solubility (logP increases by ~2–3 units vs. non-fluorinated diols) .
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, higher than non-fluorinated analogs due to strong C-F bonds .
- Reactivity: Fluorine electron-withdrawing effects stabilize intermediates in polymerization reactions (e.g., polyurethane synthesis), enabling controlled crosslinking .
Q. How can researchers address discrepancies in NMR data during structural elucidation?
Methodological Answer:
- Impurity Identification: Compare experimental ¹H/¹³C NMR with computational predictions (DFT calculations) to detect residual solvents or byproducts .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) resolves overlapping hydroxyl proton signals by slowing exchange rates at low temperatures (e.g., -40°C in acetone-d₆) .
- Isomer Discrimination: Use NOESY/ROESY to confirm spatial proximity of fluorinated chains and diol groups, ruling out regioisomers .
Q. What are the environmental fate and degradation pathways of this compound under aerobic/anaerobic conditions?
Methodological Answer:
- Aerobic Degradation: Incubate with soil microbiota (ISO 11266) and monitor via LC-MS/MS. Fluorinated ethers resist hydrolysis, leading to persistent CF₂/CF₃ metabolites .
- Advanced Oxidation: Test UV/H₂O₂ or Fenton reactions to assess breakdown efficiency. Quantify fluoride release via ion chromatography .
- Ecotoxicology: Follow OECD 201/202 guidelines for algae/daphnia toxicity testing. Fluorinated diols show moderate toxicity (EC₅₀ ~10–50 mg/L) due to bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
